Bienvenue dans la boutique en ligne BenchChem!

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid

Succinamic acid derivatives Sulfonamide pharmacophore Structure-activity relationship

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid (CAS 514797-07-0), synonymously named N-[4-(Benzyl-methyl-sulfamoyl)-phenyl]-succinamic acid, is a synthetic small molecule with the molecular formula C₁₈H₂₀N₂O₅S and a molecular weight of 376.43 g/mol. It belongs to the N4-sulfonamido-succinamic acid structural class, a scaffold that has been explored for dipeptidyl peptidase-IV (DPP-IV) inhibition and, in closely related aminobutanoic acid series, for alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5) inhibition.

Molecular Formula C18H20N2O5S
Molecular Weight 376.4g/mol
CAS No. 514797-07-0
Cat. No. B467269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid
CAS514797-07-0
Molecular FormulaC18H20N2O5S
Molecular Weight376.4g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23)
InChIKeyFPDIQELVJZANMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid (CAS 514797-07-0): Chemical Identity, Procurement Profile, and Structural Classification


4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid (CAS 514797-07-0), synonymously named N-[4-(Benzyl-methyl-sulfamoyl)-phenyl]-succinamic acid, is a synthetic small molecule with the molecular formula C₁₈H₂₀N₂O₅S and a molecular weight of 376.43 g/mol . It belongs to the N4-sulfonamido-succinamic acid structural class, a scaffold that has been explored for dipeptidyl peptidase-IV (DPP-IV) inhibition and, in closely related aminobutanoic acid series, for alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5) inhibition [1][2]. The compound is commercially available from multiple research chemical suppliers as a building block or screening compound. However, the publicly available bioactivity data specifically attributed to this CAS number are extremely limited; no IC₅₀, Kᵢ, or Kd values linked directly to 514797-07-0 were identified in authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay at the time of analysis. Consequently, any differentiation claims must currently rely on class-level inference rather than compound-specific quantitative comparisons.

Why In-Class Substitution of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic Acid Carries Scientific and Procurement Risk


Generic substitution among succinamic acid or sulfonamide derivatives is not supported by the available evidence because even minor structural modifications within the N4-sulfonamido-succinamic acid scaffold can produce order-of-magnitude shifts in biological activity. Within the published N4-sulfonamido-succinamic acid series evaluated for DPP-IV inhibition, the most active compound (compound 17) achieved an IC₅₀ of 33.5 µM, while other close analogs in the same series showed substantially weaker or no measurable activity [1]. Similarly, in the structurally related aminobutanoic acid-based ASCT2 inhibitor series, the lead compounds 20k and 25e achieved ASCT2 inhibitory IC₅₀ values in the low micromolar range (3.5–5.6 µM), whereas the widely used tool compound V-9302 exhibits an IC₅₀ of 9.6 µM and GPNA shows an IC₅₀ of approximately 250 µM [2]. The specific substitution pattern of the benzyl(methyl)sulfamoyl group on the aniline ring and the presence of the free carboxylic acid terminus of the succinamic acid moiety in 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid create a unique pharmacophoric profile that cannot be assumed equivalent to any other in-class compound without direct head-to-head experimental comparison. Procurement decisions that treat this compound as interchangeable with other sulfamoyl-anilino succinamic acids risk introducing undetectable potency shifts, altered selectivity profiles, or unexpected off-target effects into downstream experimental workflows.

Quantitative Comparative Evidence for 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic Acid: Differentiation Data and Limitations


Structural Differentiation: Unique Benzyl(methyl)sulfamoyl Substituent on the Succinamic Acid Scaffold Compared to Class-Level Analogs

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid possesses a benzyl(methyl)sulfamoyl substituent at the para position of the aniline ring coupled to a succinamic acid (4-oxobutanoic acid) backbone. Within the broader N4-sulfonamido-succinamic acid class, the most potent published DPP-IV inhibitor (compound 17) bears a different sulfonamide substitution pattern and achieves an IC₅₀ of 33.5 µM [1]. No compound in that series carries the precise benzyl(methyl) combination. The target compound's specific N-benzyl-N-methyl sulfamoyl group introduces distinct steric and electronic properties compared to the simpler sulfamoyl, alkylsulfamoyl, or arylsulfamoyl analogs that have been profiled. This structural uniqueness means that activity data from even the closest published analogs cannot be reliably extrapolated to this compound without experimental verification.

Succinamic acid derivatives Sulfonamide pharmacophore Structure-activity relationship

Physicochemical Property Benchmarking: Molecular Weight and Hydrogen Bonding Capacity Relative to ASCT2 and DPP-IV Inhibitor Chemical Space

The target compound (MW = 376.43 g/mol, molecular formula C₁₈H₂₀N₂O₅S) occupies a distinct position in physicochemical space compared to established tool compounds . V-9302, a well-characterized ASCT2 inhibitor, has a molecular weight of 538.68 g/mol (C₃₄H₃₈N₂O₄), making it significantly larger and more lipophilic [1]. GPNA (L-γ-glutamyl-p-nitroanilide hydrochloride, MW ≈ 303.70 g/mol for the HCl salt) is smaller but lacks the sulfamoyl functionality . The target compound's intermediate molecular weight and the presence of both a sulfamoyl hydrogen bond acceptor system and a carboxylic acid donor/acceptor pair give it a distinct physicochemical profile that may influence solubility, permeability, and protein binding differently from both smaller and larger comparator molecules. This is relevant for applications where molecular properties dictate assay compatibility (e.g., cell permeability in cellular target engagement assays).

Physicochemical properties Drug-likeness Lead optimization

In Vivo Antitumor Efficacy Contextualization: Class-Level ASCT2 Inhibitor Benchmarking Against V-9302

The most compelling efficacy data for compounds bearing structural similarity to 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid come from the aminobutanoic acid-based ASCT2 inhibitor series (compounds 20k and 25e). In an A549 non-small-cell lung cancer (NSCLC) xenograft model, compound 25e achieved a tumor growth inhibition (TGI) of 70% at 25 mg/kg, and compound 20k achieved 65% TGI at the same dose, while the comparator V-9302 achieved only 29% TGI [1]. Although compound 25e is structurally distinct from the target compound (it is a bis-aryloxybenzyl aminobutanoic acid rather than a mono-benzyl(methyl)sulfamoyl succinamic acid), this class-level finding demonstrates that the aminobutanoic acid/succinamic acid scaffold can support in vivo antitumor activity that substantially exceeds that of the most widely used ASCT2 tool compound. Whether the target compound exhibits comparable or superior in vivo activity has not been reported and would require dedicated evaluation.

ASCT2 inhibition Tumor xenograft Glutamine metabolism

DPP-IV Inhibitory Activity Baseline: Quantitative Range for the N4-Sulfonamido-Succinamic Acid Scaffold

The N4-sulfonamido-succinamic acid scaffold to which 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid belongs has been systematically evaluated for DPP-IV inhibitory activity. In the primary publication characterizing this series, the most potent analog (compound 17) exhibited an IC₅₀ of 33.5 µM against DPP-IV [1]. Other compounds in the same series showed a range of activities, with many demonstrating weaker or no measurable inhibition. The target compound's specific benzyl(methyl)sulfamoyl substitution has not been tested in this assay, and its DPP-IV activity therefore cannot be estimated from the published SAR. However, the scaffold itself is validated as supporting low-micromolar to mid-micromolar DPP-IV inhibition depending on the sulfonamide substituent. For procurement decisions involving DPP-IV screening workflows, the target compound represents an unexplored point in the SAR landscape rather than a characterized inhibitor with known potency.

DPP-IV inhibition Type 2 diabetes Incretin modulation

Selectivity Contextualization: Target Engagement Breadth of Succinamic Acid Derivatives Versus Established ASCT2 and DPP-IV Tool Compounds

GPNA, a widely used ASCT2 inhibitor with an IC₅₀ of approximately 250 µM in A549 cells, is known to additionally inhibit Na⁺-dependent carriers SNAT1, SNAT2, SNAT4, SNAT5, and the Na⁺-independent leucine transporter LAT1/2, limiting its utility as a selective ASCT2 probe . V-9302 (ASCT2 IC₅₀ = 9.6 µM) is reported to be selective for ASCT2 over the closely related transporter ASCT1 . The selectivity profile of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid has not been characterized against any transporter or enzyme panel. The sulfamoyl-anilino succinamic acid scaffold is distinct from the amino acid-mimetic scaffolds of GPNA and V-9302, which theoretically could result in a different off-target signature, but this remains entirely speculative without experimental data. No carbonic anhydrase inhibition data (a common off-target for primary sulfonamides) is available for this tertiary sulfonamide-bearing compound.

Selectivity profiling Off-target activity Tool compound characterization

Commercial Availability and Procurement-Grade Comparison: Purity Specifications Versus Research-Grade Alternatives

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid (CAS 514797-07-0) is listed by multiple research chemical suppliers with typical purity specifications of 95% or higher . The compound is also indexed under the synonym N-[4-(Benzyl-methyl-sulfamoyl)-phenyl]-succinamic acid with a ChemicalBook CB index of 80, indicating commercial availability . Notably, closely related structural analogs such as the methyl ester derivative (CAS not specified but identified as methyl 3-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoate) and the ethyl ester derivative are also commercially available as distinct compounds, enabling procurement of the free acid form specifically for applications requiring the carboxylic acid functionality (e.g., salt formation, bioconjugation via amide coupling, or solubility optimization in aqueous buffers) . The free carboxylic acid of this compound distinguishes it from ester prodrug or protected forms that require hydrolytic activation.

Chemical procurement Purity specification Supplier comparison

Evidence-Backed Application Scenarios for 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic Acid in Scientific Research and Industrial Procurement


SAR Probe Expansion for N4-Sulfonamido-Succinamic Acid DPP-IV Inhibitor Programs

This compound serves as a structurally novel, unexplored data point in the N4-sulfonamido-succinamic acid DPP-IV inhibitor SAR landscape. The scaffold has been validated with the best-in-class compound 17 achieving an IC₅₀ of 33.5 µM, yet the benzyl(methyl)sulfamoyl substitution has never been profiled [1]. Procurement is justified for medicinal chemistry teams seeking to diversify their sulfonamide substituent SAR beyond the substitutions published to date, with the caveat that the compound's DPP-IV activity must be determined experimentally before any potency-based selection can be made.

ASCT2-Mediated Glutamine Transport Inhibition Screening Cascades

The aminobutanoic acid/succinamic acid scaffold has demonstrated potential for ASCT2 inhibition in the low micromolar range, with lead compounds achieving IC₅₀ values of 3.5–5.6 µM in HEK293 and A549 cells and substantially superior in vivo efficacy (TGI up to 70%) versus V-9302 (TGI 29%) [1]. While 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid has not been tested against ASCT2, its structural relationship to the succinamic acid chemotype makes it a rational candidate for inclusion in ASCT2-focused screening libraries. Users should employ a reference inhibitor (V-9302, IC₅₀ = 9.6 µM; GPNA, IC₅₀ ~250 µM) as a positive control in all screening experiments to enable direct potency comparison.

Bioconjugation and Chemical Probe Development Leveraging the Free Carboxylic Acid Handle

The free carboxylic acid moiety of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid provides a direct chemical handle for amide bond formation, esterification, or salt formation without requiring a deprotection step [1]. This is a practical advantage over the commercially available methyl and ethyl ester analogs, which would require saponification prior to conjugation. Applications include synthesis of affinity chromatography ligands, fluorescent probes, biotinylated derivatives for target identification studies, or prodrug forms. The sulfamoyl group provides additional functionality (potential hydrogen bonding and metal coordination) that is absent in simpler succinamic acid derivatives.

Negative Control or Counter-Screen Compound for Sulfonamide-Containing Pharmacophore Validation

Given the absence of characterized bioactivity data, this compound may also serve as a negative control or counter-screen compound in assays where sulfonamide-containing active compounds have been identified. The tertiary sulfonamide (R-SO₂-NR'R″) in this compound is structurally distinct from primary sulfonamides (R-SO₂-NH₂) that are common carbonic anhydrase ligands, and from secondary sulfonamides found in many clinical agents [1]. Using this compound alongside characterized sulfonamide actives can help establish whether observed biological effects are specifically attributable to the sulfonamide pharmacophore or are a general property of sulfonamide-containing small molecules.

Quote Request

Request a Quote for 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.